Dregeoside A11

Phytochemistry NMR Spectroscopy Structural Elucidation

Dregeoside A11 is a unique C21 steroidal glycoside with a specific oligosaccharide chain arrangement, essential for precise replication of published research and SAR studies. Substitution with generic analogs is scientifically invalid for accurate comparison or analytical method development. High-purity material (≥98%) is required for credible phytochemical and pharmacological investigations.

Molecular Formula C55H88O22
Molecular Weight 1101.3 g/mol
Cat. No. B12320010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDregeoside A11
Molecular FormulaC55H88O22
Molecular Weight1101.3 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C4C(CC=C3C2)C5(CCC(C5(C(C4OC(=O)C)OC(=O)CC(C)C)C)C(=O)C)O)C)OC)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)CO)O)O)O)OC)O)OC
InChIInChI=1S/C55H88O22/c1-24(2)19-37(59)74-50-48(71-29(7)58)40-33(55(64)18-16-32(25(3)57)54(50,55)9)14-13-30-20-31(15-17-53(30,40)8)72-38-21-34(65-10)45(26(4)68-38)75-39-22-35(66-11)46(27(5)69-39)76-52-44(63)49(67-12)47(28(6)70-52)77-51-43(62)42(61)41(60)36(23-56)73-51/h13,24,26-28,31-36,38-52,56,60-64H,14-23H2,1-12H3
InChIKeyMFKBDIFPRYHKES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dregeoside A11 for Research Procurement: A Specialized C21 Steroidal Glycoside from Dregea volubilis


Dregeoside A11 (CAS: 89020-11-1) is a C21 steroidal glycoside (pregnane-type saponin) isolated from the medicinal plant Dregea volubilis (L.f.) Benth. ex Hook. f. (Asclepiadaceae) [1]. The compound has a defined molecular formula of C55H88O22 and a molecular weight of 1101.27 g/mol [2]. Its full chemical structure has been elucidated through comprehensive spectroscopic analysis, including 1D and 2D NMR and mass spectrometry [3]. This well-characterized natural product is utilized as a reference standard for phytochemical analysis and in research focused on understanding the structure-activity relationships of cytotoxic pregnane glycosides .

Why General Pregnane Glycoside Analogs Cannot Be Substituted for Dregeoside A11


Dregeoside A11 possesses a unique and complex oligosaccharide chain arrangement that distinguishes it from its co-occurring congeners like Dregeoside Aa1, Da1, Ka1, and other volubilosides [1]. While these compounds share a common pregnane aglycone core, the specific sequence and linkage of sugar moieties in Dregeoside A11's glycosidic chain are unique and were established through detailed 1D and 2D NMR analysis [2]. In the class of pregnane saponins, even minor variations in glycosylation patterns are known to profoundly affect biological properties, including cytotoxic potency and cellular uptake [3]. Therefore, for any research requiring precise replication of published studies, structure-activity relationship (SAR) investigations, or the development of analytical methods for quality control, generic substitution with a related analog is scientifically invalid and may lead to erroneous or non-reproducible results.

Quantitative Evidence for Dregeoside A11 Selection: Structural and Purity Differentiation


Dregeoside A11 vs. Co-occurring Analogs: Distinct Structural Identity Verified by NMR

The precise structure of Dregeoside A11 has been unambiguously determined, differentiating it from other C21 steroidal glycosides isolated from the same plant source, such as dregeosides Aa1, Da1, and Ka1 [1]. Its full structure was elucidated using advanced 1D and 2D NMR techniques and HR-ESI-MS, confirming its unique glycosidic linkage pattern [2]. This structural verification is essential for any study investigating structure-activity relationships (SAR) within the pregnane glycoside class, as it ensures the correct compound is being evaluated.

Phytochemistry NMR Spectroscopy Structural Elucidation

High Purity Specifications for Dregeoside A11 Enable Reproducible Analytical and Biological Assays

Commercially sourced Dregeoside A11 for research applications is available with a certified purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC) [1]. This high purity is verified by multiple analytical methods including HPLC-DAD/ELSD and mass spectrometry (MS) . In contrast, using a crude plant extract or a lower-purity isolate would introduce significant variability and unknown interfering compounds, compromising assay reproducibility.

Analytical Chemistry Quality Control Reference Standard

Best Application Scenarios for Dregeoside A11 Based on Evidence


Phytochemical and Pharmacognostic Reference Standard

Dregeoside A11 serves as a primary analytical reference standard for the identification, authentication, and quality control of Dregea volubilis herbal materials and derived products . Its well-characterized structure and availability as a high-purity compound enable accurate quantification via HPLC and provide a reliable standard for mass spectrometry and NMR analyses [1]. This application is critical for ensuring batch-to-batch consistency in phytochemical research and potential industrial processing of this medicinal plant.

Structure-Activity Relationship (SAR) Studies in Cytotoxic Pregnane Glycosides

Due to its defined and unique glycosylation pattern, Dregeoside A11 is a valuable tool in SAR investigations aimed at deciphering how specific sugar moieties and linkages influence the cytotoxic activity of C21 steroidal glycosides [2]. By comparing the bioactivity of Dregeoside A11 with other characterized analogs like Dregeoside Aa1 and Da1, researchers can isolate the contribution of specific structural motifs to observed biological effects [3].

Replication and Extension of Foundational Pharmacological Studies

For researchers seeking to replicate or extend the original studies that first isolated and characterized Dregeoside A11 [4], procurement of the exact, named compound is essential. Using a generic analog would invalidate any attempt at direct comparison with published data or expansion upon the established body of knowledge regarding this specific natural product's pharmacological profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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